molecular formula C12H19ClFN B15305443 (2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride

(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride

Cat. No.: B15305443
M. Wt: 231.74 g/mol
InChI Key: IWNMXLMDIROTKI-UHFFFAOYSA-N
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Description

(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C12H19ClFN. It is known for its unique structure, which includes a fluoroethyl group and a trimethylphenyl group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride typically involves the reaction of 2-fluoroethylamine with 2,4,5-trimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The trimethylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroethylamine hydrochloride
  • 2,4,5-Trimethylbenzyl chloride
  • N-(2-Fluorophenyl)-N-methylamine

Uniqueness

(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is unique due to its combination of a fluoroethyl group and a trimethylphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C12H19ClFN

Molecular Weight

231.74 g/mol

IUPAC Name

2-fluoro-N-[(2,4,5-trimethylphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C12H18FN.ClH/c1-9-6-11(3)12(7-10(9)2)8-14-5-4-13;/h6-7,14H,4-5,8H2,1-3H3;1H

InChI Key

IWNMXLMDIROTKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CNCCF)C.Cl

Origin of Product

United States

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